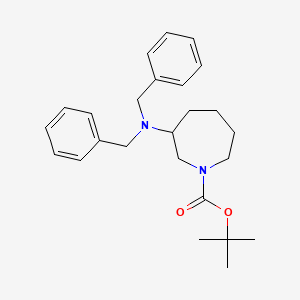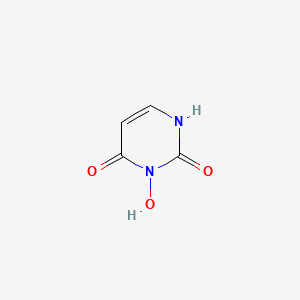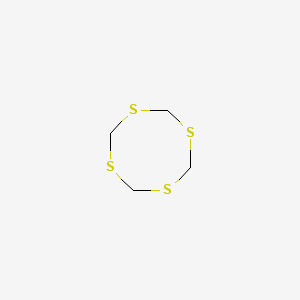![molecular formula C14H12ClNO3 B14754204 Benzoic acid, 4-chloro-2-[(3-methoxyphenyl)amino]- CAS No. 91-37-2](/img/structure/B14754204.png)
Benzoic acid, 4-chloro-2-[(3-methoxyphenyl)amino]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 4-chloro-2-[(3-methoxyphenyl)amino]- is an organic compound with the molecular formula C14H12ClNO3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a chlorine atom and a 3-methoxyphenylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-chloro-2-[(3-methoxyphenyl)amino]- typically involves the following steps:
Nitration: The starting material, benzoic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The amino group is then substituted with a 3-methoxyphenyl group through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
Benzoic acid, 4-chloro-2-[(3-methoxyphenyl)amino]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like chlorine (Cl2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
科学的研究の応用
Benzoic acid, 4-chloro-2-[(3-methoxyphenyl)amino]- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of benzoic acid, 4-chloro-2-[(3-methoxyphenyl)amino]- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- Benzoic acid, 4-chloro-2-[(4-methoxyphenyl)amino]-
- Benzoic acid, 2-[(4-chloro-3-methylphenyl)amino]-
Uniqueness
Benzoic acid, 4-chloro-2-[(3-methoxyphenyl)amino]- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-methoxyphenyl group can enhance its interactions with certain molecular targets, making it distinct from other similar compounds.
特性
CAS番号 |
91-37-2 |
|---|---|
分子式 |
C14H12ClNO3 |
分子量 |
277.70 g/mol |
IUPAC名 |
4-chloro-2-(3-methoxyanilino)benzoic acid |
InChI |
InChI=1S/C14H12ClNO3/c1-19-11-4-2-3-10(8-11)16-13-7-9(15)5-6-12(13)14(17)18/h2-8,16H,1H3,(H,17,18) |
InChIキー |
RAHGDLMTUKKYOB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)NC2=C(C=CC(=C2)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


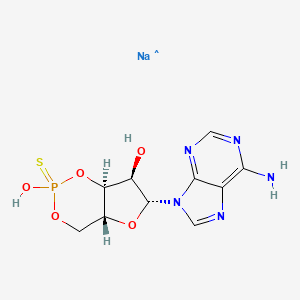
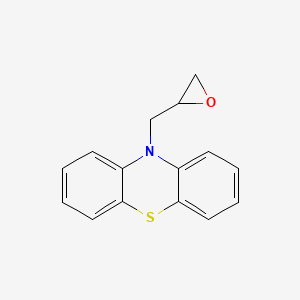
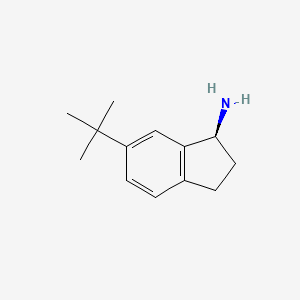
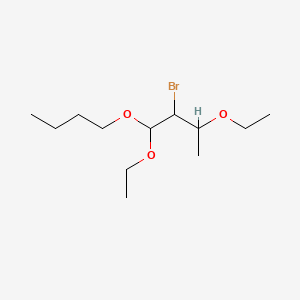
![DOTA-[Tyr3]-Octreotide Acid](/img/structure/B14754136.png)

![3,8-dioxabicyclo[3.2.1]octane](/img/structure/B14754144.png)
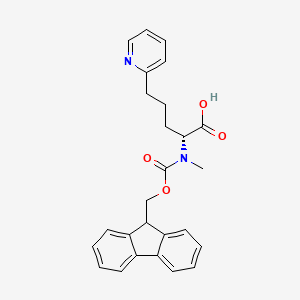
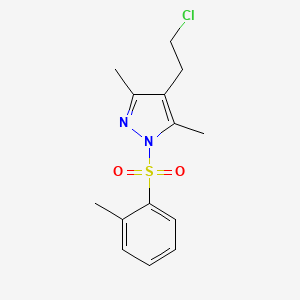
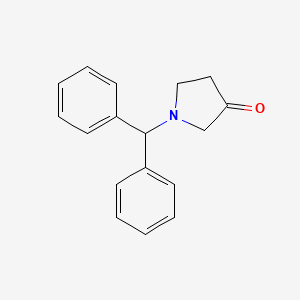
![5-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-3H-isoxazole-4-carboxylic acid](/img/structure/B14754169.png)
